3-(4-Acetylpiperazin-1-yl)propanamide 3-(4-Acetylpiperazin-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804092
InChI: InChI=1S/C9H17N3O2/c1-8(13)12-6-4-11(5-7-12)3-2-9(10)14/h2-7H2,1H3,(H2,10,14)
SMILES:
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol

3-(4-Acetylpiperazin-1-yl)propanamide

CAS No.:

Cat. No.: VC15804092

Molecular Formula: C9H17N3O2

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Acetylpiperazin-1-yl)propanamide -

Specification

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
IUPAC Name 3-(4-acetylpiperazin-1-yl)propanamide
Standard InChI InChI=1S/C9H17N3O2/c1-8(13)12-6-4-11(5-7-12)3-2-9(10)14/h2-7H2,1H3,(H2,10,14)
Standard InChI Key BNRGXOYJASPSTR-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCN(CC1)CCC(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is N-(3-(4-acetylpiperazin-1-yl)propyl)acetamide, with the molecular formula C₁₀H₁₈N₄O₂ and a molecular weight of 242.28 g/mol. Key structural elements include:

  • A propanamide chain that enhances hydrogen-bonding capacity.

  • A 4-acetylpiperazine ring, which introduces steric and electronic modifications to the piperazine scaffold .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₈N₄O₂
Molecular Weight242.28 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area78.8 Ų

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(4-acetylpiperazin-1-yl)propanamide typically involves a multi-step process:

  • Piperazine Functionalization: Acetylation of piperazine using acetic anhydride or acetyl chloride yields 1-acetylpiperazine .

  • Alkylation: Reaction of 1-acetylpiperazine with acrylamide or a bromopropanamide derivative under basic conditions (e.g., K₂CO₃) forms the propanamide linkage.

  • Purification: Column chromatography or recrystallization isolates the final product.

Industrial-scale production often employs continuous flow reactors to optimize yield and reduce reaction times.

Challenges in Synthesis

  • Regioselectivity: Ensuring acetylation occurs exclusively at the piperazine’s terminal nitrogen requires controlled stoichiometry .

  • Byproduct Formation: Competing reactions, such as over-acetylation or dimerization, necessitate precise temperature and pH control.

Pharmacological and Industrial Applications

Industrial Uses

  • Chemical Intermediates: The compound serves as a precursor in synthesizing complex molecules, such as protease inhibitors and receptor antagonists .

  • Material Science: Piperazine-based polymers incorporating acetyl groups exhibit tunable thermal stability for specialty coatings.

Comparative Analysis with Analogues

Structural Modifications

Replacing the acetyl group with methyl or phenyl substituents alters physicochemical properties:

  • Methyl Derivatives: Higher lipophilicity but reduced metabolic stability (e.g., N-ethyl-3-(4-methylpiperazinyl)propanamide oxalate).

  • Phenyl Derivatives: Enhanced π-π stacking interactions but increased molecular weight (e.g., N-(2,4-difluorophenyl)-3-(4-phenylpiperazinyl)propanamide).

Table 2: Comparative Properties of Piperazine Derivatives

CompoundlogPSolubility (mg/mL)Target Affinity (nM)
3-(4-Acetylpiperazin-1-yl)propanamide0.812.5N/A
3-(4-Methylpiperazin-1-yl)propanamide1.28.3450 (ABL kinase)
3-(4-Phenylpiperazin-1-yl)propanamide2.11.9320 (5-HT₁A)

Future Directions

Research Opportunities

  • Target Identification: High-throughput screening to elucidate biological targets (e.g., GPCRs, kinases).

  • Prodrug Development: Leveraging the acetyl group for controlled drug release.

Industrial Scalability

Advancements in flow chemistry and catalytic acetylation could reduce production costs by 30–40%.

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